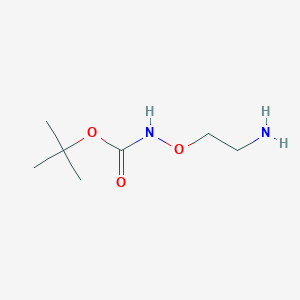

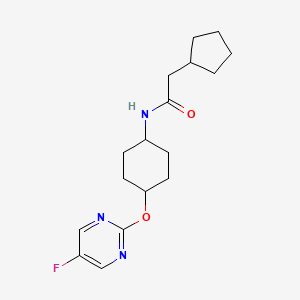

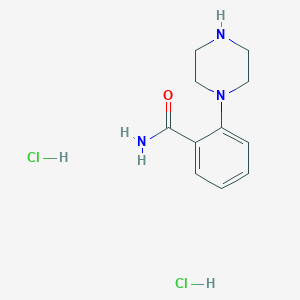

![molecular formula C13H11NO2S B3009688 3-甲基-5-[(Z,2E)-3-苯基-2-丙烯亚基]-1,3-噻唑烷-2,4-二酮 CAS No. 366824-34-2](/img/structure/B3009688.png)

3-甲基-5-[(Z,2E)-3-苯基-2-丙烯亚基]-1,3-噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazolidine-2,4-diones are a class of compounds that have garnered significant interest due to their broad spectrum of biological activities, including antiproliferative, antidiabetic, and hypolipidemic effects. These compounds are characterized by a core thiazolidinedione structure, which can be modified with various substituents to enhance or modify their biological properties .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives typically involves the condensation of different substituted aromatic sulfonyl chlorides or alkyl halides with a thiazolidinedione core. For instance, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have been synthesized and characterized by techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . Similarly, other derivatives have been prepared by direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with various acyl chlorides .

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is crucial for their biological activity. Structural determinations are often carried out using spectroscopic methods such as 1H NMR, 13C NMR, IR, MS, and in some cases, 15N NMR. Single-crystal X-ray diffraction data have also been used to confirm the structures of some compounds . The presence of specific substituents and their positions on the aromatic ring are found to be significant for the activity of these molecules .

Chemical Reactions Analysis

Thiazolidine-2,4-diones undergo various chemical reactions, including condensation with aromatic 1,2-diamines, which leads to the formation of isomeric products whose structures can be elucidated using 2D z-gradient selected 1H, 15N HMBC spectra . The alkaline hydrolysis of these compounds has been studied, revealing insights into the reaction kinetics and pathways . Additionally, reactions with isothiocyanates have been explored, providing access to novel spiro-linked and imidazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly affect the compound's reactivity and stability. The antiproliferative activity of these compounds has been linked to specific substituents, such as the nitro group, which enhances their efficacy against various carcinoma cell lines . Furthermore, the acidic thiazolidine-2,4-dione ring is essential for the hypoglycemic and hypolipidemic activities observed in some derivatives . The rate of hydrolysis and addition reactions of these compounds is also dependent on the nature of the substituents present .

科学研究应用

合成和化学反应

N-混乱卟啉衍生物的合成:化合物 3-甲基-5-[(Z,2E)-3-苯基-2-丙烯亚基]-1,3-噻唑烷-2,4-二酮可以与其他活性亚甲基化合物反应,得到新型的 N-混乱卟啉衍生物,这对于有机化学研究具有重要意义 (Li 等人,2011)。

化学选择性反应:该化合物在其反应中显示出化学选择性,例如与重氮甲烷反应,导致形成各种衍生物。此特性对于发展特定的化学合成至关重要 (Seyfried 等人,2009)。

生物活性

抗菌活性:3-甲基-5-[(Z,2E)-3-苯基-2-丙烯亚基]-1,3-噻唑烷-2,4-二酮的某些衍生物表现出显着的抗菌活性,尤其对革兰氏阳性菌,这对于开发新的抗生素非常重要 (Prakash 等人,2011)。

抑制癌细胞增殖:一些衍生物已被确定为细胞增殖途径的抑制剂,显示出作为抗癌剂的潜力 (Li 等人,2010)。

工业应用

- 缓蚀:研究表明,与该化合物相关的噻唑烷二酮衍生物在酸性溶液中作为缓蚀剂对低碳钢有效。该应用对于材料科学和工程学具有重要意义 (Yadav 等人,2015)。

属性

IUPAC Name |

(5Z)-3-methyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-14-12(15)11(17-13(14)16)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3/b8-5+,11-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXHINBGLNQNOR-PAUBHIBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

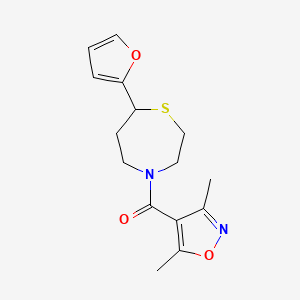

![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)

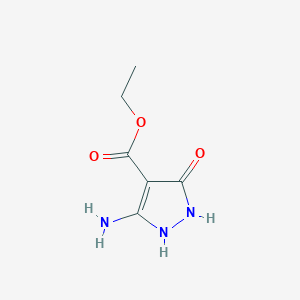

![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)

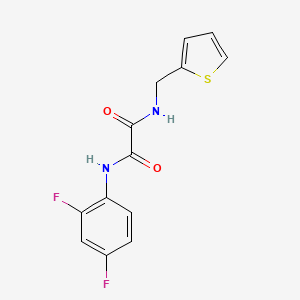

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)

![(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide](/img/structure/B3009621.png)

![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)